molecular formula C8H7ClN2 B1486651 5-Chloro-3-methyl-1H-indazole CAS No. 945265-09-8

5-Chloro-3-methyl-1H-indazole

Cat. No. B1486651
CAS RN: 945265-09-8
M. Wt: 166.61 g/mol
InChI Key: UCXGCJNTVZAVLG-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-1H-indazole is a chemical compound with the molecular formula C8H7ClN2 . It has a molecular weight of 166.61 .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, which includes 5-Chloro-3-methyl-1H-indazole, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 5-Chloro-3-methyl-1H-indazole consists of a heterocyclic aromatic organic compound . The InChI code for this compound is 1S/C8H7ClN2/c1-5-7-4-6 (9)2-3-8 (7)11-10-5/h2-4H,1H3, (H,10,11) .


Chemical Reactions Analysis

The chemical reactions involving 1H- and 2H-indazoles have been studied extensively. These reactions include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .


Physical And Chemical Properties Analysis

5-Chloro-3-methyl-1H-indazole is a solid at room temperature . It has a molecular weight of 166.61 .

Scientific Research Applications

Antihypertensive Applications

“5-Chloro-3-methyl-1H-indazole” has been studied for its potential use in treating hypertension. Indazole derivatives can act as selective inhibitors of phosphoinositide 3-kinase δ, which is involved in the regulation of blood pressure .

Anticancer Activity

This compound has shown promise in inhibiting cell growth in various cancer cell lines, including colon and melanoma. The compound “3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide” was particularly effective, with GI50 values in the low micromolar range, indicating its potential as a chemotherapeutic agent .

Anti-inflammatory Agents

Indazole derivatives, including “5-Chloro-3-methyl-1H-indazole”, have been synthesized and screened for their anti-inflammatory potential. They have been found to possess high anti-inflammatory activity with minimal ulcerogenic potential, making them suitable for long-term treatment of chronic inflammatory diseases .

Antidepressant Properties

The indazole nucleus is a common feature in many compounds with antidepressant properties. Research into indazole derivatives has included the development of compounds that can cross the blood-brain barrier and act on central nervous system targets to alleviate symptoms of depression .

Antibacterial Agents

Indazole compounds have been employed as antibacterial agents due to their ability to interfere with bacterial cell wall synthesis and protein production. This makes “5-Chloro-3-methyl-1H-indazole” a candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .

Antiprotozoal Activity

The structural motif of indazole is also present in compounds with antiprotozoal activity. These compounds can be designed to target protozoan parasites, offering a potential treatment for diseases such as malaria and leishmaniasis .

Hypoglycemic Effects

Indazole derivatives have been explored for their hypoglycemic effects, which could be beneficial in the management of diabetes. By modulating insulin signaling pathways, these compounds could help in controlling blood glucose levels .

Synthetic Methodologies

Beyond direct medicinal applications, “5-Chloro-3-methyl-1H-indazole” is also significant in synthetic chemistry. It can be used in the development of new synthetic methodologies, such as transition metal-catalyzed reactions and reductive cyclization reactions, which are crucial for the synthesis of complex organic molecules .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Indazole-containing heterocyclic compounds, including 5-Chloro-3-methyl-1H-indazole, have aroused great interest in recent years because of their wide variety of biological properties . Therefore, much effort has been spent to develop synthetic approaches to indazoles . The medicinal properties of indazole are expected to be explored in the near future for the treatment of various pathological conditions .

properties

IUPAC Name

5-chloro-3-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXGCJNTVZAVLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NN1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672029
Record name 5-Chloro-3-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-methyl-1H-indazole

CAS RN

945265-09-8
Record name 5-Chloro-3-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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